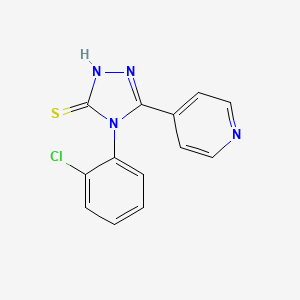![molecular formula C20H25N5O3 B5614482 4-{4-[4-(phenoxyacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5614482.png)
4-{4-[4-(phenoxyacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The scientific interest in 4-{4-[4-(phenoxyacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine encompasses its synthesis and potential applications in medicinal chemistry due to its structural complexity and functionality. This interest is rooted in its diverse chemical reactions, properties, and potential as a precursor for pharmaceutical compounds.
Synthesis Analysis
Several studies have been conducted on the synthesis of derivatives containing morpholine and piperazine moieties, which share structural similarities with the compound . For example, Bhat et al. (2018) described a one-pot Biginelli synthesis method for producing dihydropyrimidinone derivatives containing piperazine/morpholine moieties, showcasing an efficient and simple approach to synthesize complex structures with good yield (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Molecular Structure Analysis
The molecular structure of compounds related to 4-{4-[4-(phenoxyacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine has been elucidated using techniques such as X-ray crystallography. This analysis is crucial for understanding the 3D conformation of the compound and its potential interactions with biological targets. For instance, Lei et al. (2017) developed a synthetic method for a thienopyrimidinyl morpholine derivative, confirming its structure through NMR and mass spectrometry, which is pivotal for understanding the spatial arrangement and reactivity of the compound (Lei, Wang, Xiong, & Lan, 2017).
Chemical Reactions and Properties
Chemical reactions involving morpholine and piperazine derivatives often include Mannich reactions, cyclization, and nucleophilic substitution, providing a pathway to a wide array of functionalized compounds with potential biological activity. Ritter and Rodewald (1986) explored the modification of 4′-hydroxymethacrylanilide with morpholine/formaldehyde and 1-methyl-piperazine/formaldehyde, showing the versatility of these reactions in modifying molecular structures for specific properties (Ritter & Rodewald, 1986).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are essential for their formulation and application in different contexts. These properties are typically determined through experimental methods and are crucial for the compound's application in drug development and other fields.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further functionalization, are key to understanding how these compounds can be used in synthetic pathways or as active pharmaceutical ingredients. Studies like those by Xu et al. (2014) provide insight into the synthesis of thiopyranopyrimidine derivatives, offering a glimpse into the chemical versatility and reactivity of compounds related to 4-{4-[4-(phenoxyacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine (Xu, Sun, Lei, Tu, Zeng, Xia, Zheng, & Zhu, 2014).
作用机制
未来方向
属性
IUPAC Name |
1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c26-19(16-28-17-4-2-1-3-5-17)24-10-8-23(9-11-24)18-6-7-21-20(22-18)25-12-14-27-15-13-25/h1-7H,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECVXEIHMQJOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5614419.png)
![1,1'-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5614426.png)

![1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5614455.png)


![rel-(3aS,6aS)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5614465.png)
![(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-fluorophenyl)-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5614471.png)

![2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5614491.png)
![1-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}-1-propanone](/img/structure/B5614499.png)
![3-[4-(benzyloxy)phenyl]-N-(2-furylmethyl)acrylamide](/img/structure/B5614500.png)